2-Methylimidazo[1,2-a]pyridine-3,8-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3,8-diol |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3 |
InChI Key |
PVFHNJDDKLUENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)O)O |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 2 Methylimidazo 1,2 a Pyridine 3,8 Diol
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Ring System
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, which dictates its reactivity towards various reagents. The fusion of the imidazole (B134444) and pyridine (B92270) rings results in a π-electron distribution that renders certain positions susceptible to electrophilic attack, while others are more prone to nucleophilic or radical reactions. The nitrogen atom at position 1 is basic and can be protonated or alkylated. The carbon atoms of the imidazole ring, particularly C3, are generally more electron-rich than those of the pyridine ring and are thus common sites for electrophilic substitution and other functionalizations.
The reactivity of the imidazo[1,2-a]pyridine ring can be summarized as follows:
Electrophilic Substitution: The C3 position is the most nucleophilic and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions.
C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds at various positions of the ring system, offering a powerful tool for derivatization. nih.gov
Reactions at Nitrogen: The pyridine nitrogen (N4) and the imidazole nitrogen (N1) exhibit distinct reactivities, with N1 being more nucleophilic and prone to alkylation.
The presence of the two hydroxyl groups in 2-Methylimidazo[1,2-a]pyridine-3,8-diol significantly influences the reactivity of the ring system. The electron-donating nature of the hydroxyl groups further enhances the electron density of the rings, potentially activating them towards electrophilic attack. Conversely, they can also participate in directing metallation or other functionalization reactions.
Reactions Involving the Hydroxyl Functionalities
The two hydroxyl groups on the this compound scaffold are key handles for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Oxidation Reactions
The oxidation of the diol system in this compound can potentially lead to the formation of quinone-like structures or other oxidized derivatives. While specific studies on the oxidation of this particular diol are not extensively documented, the oxidation of hydroxylated pyridine and imidazole derivatives is a known transformation. Depending on the oxidizing agent and reaction conditions, various outcomes can be expected. Mild oxidizing agents might selectively oxidize one of the hydroxyl groups, while stronger oxidants could lead to more extensive transformations or even ring opening.
Etherification and Esterification Reactions
The hydroxyl groups of this compound can readily undergo etherification and esterification reactions to yield a wide range of derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
Etherification: The synthesis of ether derivatives can be achieved by reacting the diol with alkyl halides or other electrophilic alkylating agents in the presence of a base. For instance, the hydroxyl group at the 8-position of a related compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, has been successfully protected as a benzyl ether using benzyl bromide and cesium carbonate. researchgate.net A similar strategy could be applied to this compound to selectively or exhaustively form ethers.
Esterification: Ester derivatives can be prepared by reacting the diol with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base or an acylation catalyst. These reactions would furnish the corresponding mono- or di-esters, providing another avenue for structural diversification.
| Reaction Type | Reagents and Conditions | Expected Product |
| Benzyl Etherification | Benzyl bromide, Cesium carbonate, THF | 8-Benzyloxy-2-methylimidazo[1,2-a]pyridin-3-ol |
| Silyl Etherification | TBDMS-Cl, Imidazole, DMF | 8-(tert-Butyldimethylsilyloxy)-2-methylimidazo[1,2-a]pyridin-3-ol |
Cyclization or Annulation through Diol Moieties
The presence of two hydroxyl groups in a specific geometric arrangement on the imidazo[1,2-a]pyridine scaffold opens up possibilities for intramolecular cyclization or annulation reactions. By reacting the diol with suitable bifunctional reagents, it may be possible to form new heterocyclic rings fused to the parent structure. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate. Similarly, reaction with dielectrophiles could result in the formation of larger ring systems tethering the 3- and 8-positions. Such transformations would be highly valuable for generating novel and complex molecular frameworks with potential applications in materials science and drug discovery.
Advanced Derivatization and Functionalization Strategies
Beyond the classical reactions of the hydroxyl groups, advanced synthetic methodologies can be employed to further functionalize the this compound core.
C-H Bond Activation and Functionalization
Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including the imidazo[1,2-a]pyridine ring system. nih.gov This approach allows for the introduction of a wide range of substituents at positions that are not readily accessible through classical electrophilic substitution reactions.
For the imidazo[1,2-a]pyridine scaffold, C-H functionalization has been most extensively studied at the C3 position of the imidazole ring due to its high nucleophilicity. nih.gov Various transformations, including arylation, alkylation, amination, and halogenation, have been successfully achieved at this position using transition metal catalysis or photoredox catalysis. nih.gov
While specific examples of C-H activation on the dihydroxy-substituted scaffold of this compound are not yet prevalent in the literature, the general principles of C-H functionalization of the parent ring system can be expected to apply. The hydroxyl groups may also serve as directing groups in certain C-H activation reactions, potentially enabling functionalization at otherwise less reactive positions on the pyridine ring.
| Functionalization | Method | Position |
| Alkylation | Three-component aza-Friedel–Crafts reaction | C3 |
| Aminoalkylation | Visible light-promoted oxidative cross-dehydrogenative coupling | C3 |
| Arylation | Transition-metal-catalyzed C-H bond arylation | C3 |
The continued exploration of C-H functionalization strategies on hydroxylated imidazo[1,2-a]pyridines holds significant promise for the rapid and efficient generation of diverse molecular libraries for various scientific applications.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com For the imidazo[1,2-a]pyridine scaffold, these reactions typically require prior functionalization of the molecule with a halide (e.g., iodine or bromine) to serve as the coupling partner. researchgate.net Direct C-H activation for cross-coupling is an emerging area but often requires specific directing groups and conditions.
For This compound , a plausible route to engage in cross-coupling reactions would first involve regioselective halogenation. Given the strong activating and directing effect of the 8-hydroxyl group, electrophilic halogenation (e.g., using N-bromosuccinimide or N-iodosuccinimide) is predicted to occur preferentially at the C5 or C7 positions. The C3 position, the usual site of halogenation on unsubstituted imidazo[1,2-a]pyridines, is already occupied. rsc.org
Once halogenated, for instance at the C5 or C7 position, the resulting halo-derivative could readily participate in various cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been shown to be effective for 3-iodoimidazo[1,2-a]pyridines and is expected to proceed efficiently on other halogenated isomers. researchgate.net
Table 1: Predicted Cross-Coupling Reactions of Halogenated this compound Derivatives
| Entry | Halogenated Substrate (Example) | Coupling Partner | Catalyst/Conditions (Typical) | Expected Product |
| 1 | 5-Bromo-2-methylimidazo[1,2-a]pyridine-3,8-diol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, heat | 2-Methyl-5-phenylimidazo[1,2-a]pyridine-3,8-diol |
| 2 | 7-Iodo-2-methylimidazo[1,2-a]pyridine-3,8-diol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, heat | 2-Methyl-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3,8-diol |
| 3 | 5-Bromo-2-methylimidazo[1,2-a]pyridine-3,8-diol | Vinyltributylstannane | Pd(PPh₃)₄, LiCl, THF, heat (Stille Coupling) | 2-Methyl-5-vinylimidazo[1,2-a]pyridine-3,8-diol |
| 4 | 7-Iodo-2-methylimidazo[1,2-a]pyridine-3,8-diol | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N (Sonogashira Coupling) | 2-Methyl-7-(phenylethynyl)imidazo[1,2-a]pyridine-3,8-diol |
Nucleophilic and Electrophilic Substitutions
The This compound ring system is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the methyl and two hydroxyl groups. As the C3 position is already substituted, subsequent electrophilic attack will be directed to other positions on the ring.
The 8-hydroxyl group is the most powerful activating group on the molecule and will strongly direct incoming electrophiles to the C7 (ortho) and C5 (para) positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield products substituted predominantly at these sites. The high reactivity of the substrate suggests that mild reaction conditions would be necessary to avoid polysubstitution or side reactions.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile/Reagents (Typical) | Predicted Regioselectivity | Expected Product(s) |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | C5 and C7 | 2-Methyl-5-nitroimidazo[1,2-a]pyridine-3,8-diol and 2-Methyl-7-nitroimidazo[1,2-a]pyridine-3,8-diol |
| Halogenation | N-Bromosuccinimide (NBS) in CH₂Cl₂ | C5 and C7 | 5-Bromo-2-methylimidazo[1,2-a]pyridine-3,8-diol and 7-Bromo-2-methylimidazo[1,2-a]pyridine-3,8-diol |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ (mild conditions) | C5 and C7 | 5-Acetyl-2-methylimidazo[1,2-a]pyridine-3,8-diol and 7-Acetyl-2-methylimidazo[1,2-a]pyridine-3,8-diol |
| Sulfonation | Fuming H₂SO₄ | C5 and C7 | 2-Methyl-3,8-dihydroxyimidazo[1,2-a]pyridine-5-sulfonic acid and 2-Methyl-3,8-dihydroxyimidazo[1,2-a]pyridine-7-sulfonic acid |
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that is generally unfavorable for electron-rich aromatic systems. nih.gov The reaction requires the presence of a good leaving group and strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. acs.org
The compound This compound is exceptionally electron-rich due to its three electron-donating substituents and lacks any strong electron-withdrawing groups. Furthermore, it does not possess a suitable leaving group (like a halide) in its native structure. Consequently, this molecule is not expected to undergo intermolecular nucleophilic aromatic substitution under standard conditions. Attempts to force such a reaction would likely result in decomposition or reaction at the hydroxyl groups rather than substitution on the aromatic ring. Intramolecular nucleophilic substitution could potentially occur if a side chain with an electrophilic center were introduced, but this falls outside the scope of intermolecular reactivity. researchgate.net
An article on the advanced spectroscopic characterization and structural elucidation of “this compound” cannot be generated as requested. Extensive searches for experimental data regarding this specific chemical compound have not yielded any results for the outlined spectroscopic techniques.
The performed searches for “this compound” in combination with terms such as “Nuclear Magnetic Resonance (NMR) Spectroscopy,” “Mass Spectrometry (MS),” “Infrared (IR) Spectroscopy,” and “X-ray Crystallography” did not retrieve any scholarly articles, database entries, or other scientific resources containing the specific analytical data required to populate the requested sections.
While information is available for the parent compound, 2-methylimidazo[1,2-a]pyridine (B1295258), and various other derivatives, no specific data for the 3,8-diol substituted version could be located. Therefore, it is not possible to provide the detailed research findings and data tables as instructed.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Characterization Techniques
Research on a series of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines has shown that these compounds typically exhibit absorption maxima in the ultraviolet region. nih.gov The position and intensity of these absorptions are influenced by the nature of the substituent on the 2-aryl group. The electronic transitions observed are generally attributed to π → π* transitions within the conjugated imidazo[1,2-a]pyridine (B132010) ring system.
A comparative study of several 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines revealed distinct absorption bands. nih.gov For instance, the UV-Vis spectra of these compounds in methanol show characteristic absorption maxima (λmax). The data from these studies can be summarized to understand the influence of different substituents on the electronic absorption of the imidazo[1,2-a]pyridine core.
The introduction of a hydroxymethyl group at the C-3 position has been explored for its potential to enhance the fluorescence properties of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netnih.gov Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines have shown that these compounds are fluorescent and their emission properties are also influenced by the substitution pattern. nih.govresearchgate.netnih.gov
The following interactive data table summarizes the UV-Vis absorption data for a selection of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines in methanol, as reported in the literature. This data provides a reference for the absorption characteristics of imidazo[1,2-a]pyridines with a hydroxyl-containing substituent at the 3-position.
Interactive Data Table: UV-Vis Absorption Data for 2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyridines in Methanol nih.gov
| Compound | 2-Aryl Substituent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | λmax 3 (nm) | log ε 3 |
| 6a | Phenyl | 243 | 4.31 | 321 | 4.14 | - | - |
| 6b | 4'-Chlorophenyl | 246 | 4.35 | 322 | 4.15 | - | - |
| 6c | 4'-Fluorophenyl | 243 | 4.31 | 321 | 4.14 | - | - |
| 6d | 4'-Methylphenyl | 245 | 4.34 | 321 | 4.16 | - | - |
| 6e | 4'-Methoxyphenyl | 244 | 4.32 | 326 | 4.18 | - | - |
It is important to note that the electronic properties of 2-Methylimidazo[1,2-a]pyridine-3,8-diol would be influenced by the combined electronic effects of the methyl group at the 2-position, and the two hydroxyl groups at the 3- and 8-positions. Hydroxyl groups, being electron-donating through resonance, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine core. The methyl group, being a weak electron-donating group, would likely have a smaller effect. Further experimental studies are required to fully elucidate the specific UV-Vis spectral characteristics of this compound.
Computational Chemistry and Theoretical Investigations of 2 Methylimidazo 1,2 a Pyridine 3,8 Diol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For 2-Methylimidazo[1,2-a]pyridine-3,8-diol, a DFT study would typically be initiated by constructing the molecule's 3D structure. This structure would then be subjected to geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
The optimization process would yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. A frequency calculation would follow the optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.38 Å |
| C3-C3a | 1.42 Å | |
| C8-O8 | 1.36 Å | |
| Bond Angle | N1-C2-N9 | 110.5° |
| C3-C3a-N4 | 125.0° | |
| Dihedral Angle | C5-C6-C7-C8 | 179.8° |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been found.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the presence of electron-donating hydroxyl groups and the electron-rich imidazopyridine core would influence the energies of these orbitals.
Table 2: Hypothetical FMO Parameters for this compound (Example Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been found.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. QTAIM analysis can characterize bond critical points to determine whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.
RDG analysis is particularly useful for visualizing weak interactions, such as hydrogen bonds and van der Waals forces, which could be significant in the solid-state structure and biological interactions of this compound. These analyses could reveal intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the heterocyclic system.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical IR spectra can be computed from the vibrational frequencies obtained after geometry optimization. A comparison of the predicted spectra with experimental data, if available, would provide strong evidence for the molecule's structure.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Example Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145.2 |
| C3 | 110.8 |
| C5 | 120.5 |
| C6 | 115.1 |
| C7 | 128.9 |
| C8 | 150.3 |
| C-Methyl | 15.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been found.
Conformational Analysis and Tautomerism Studies
Conformational analysis would be essential to identify the most stable arrangement of the hydroxyl groups and the methyl group in this compound. This would involve rotating the single bonds and calculating the energy of each resulting conformer.
Furthermore, the presence of hydroxyl groups on the imidazo[1,2-a]pyridine (B132010) ring suggests the possibility of tautomerism. Computational studies could be employed to investigate the relative energies of different tautomeric forms, such as the keto-enol tautomerism involving the hydroxyl groups. This would determine the predominant tautomer under different conditions.
Mechanistic Studies in the Formation and Transformation of 2 Methylimidazo 1,2 a Pyridine 3,8 Diol
Elucidation of Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Ring Construction
The formation of the imidazo[1,2-a]pyridine core is a well-established transformation that can be achieved through several mechanistic pathways. These reactions typically involve the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent.
One of the foundational methods is the Tschitschibabin reaction , which involves the reaction of a 2-aminopyridine with an α-haloketone. beilstein-journals.org For the synthesis of a 2-methyl substituted core, a reagent such as chloroacetone (B47974) would be used. The mechanism proceeds via two key steps:
N-Alkylation: The pyridine (B92270) ring nitrogen of 2-aminopyridine, being the most nucleophilic nitrogen, attacks the α-carbon of the haloketone, displacing the halide to form an N-phenacylpyridinium salt intermediate.
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which leads to the formation of the aromatic fused imidazole (B134444) ring.
Multicomponent reactions (MCRs) offer a more convergent and atom-economical approach. The Groebke–Blackburn–Bienaymé (GBB) reaction , for instance, is a three-component reaction that combines a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid and proceeds through the following plausible mechanism:
Formation of a Schiff base (iminium ion) from the 2-aminopyridine and aldehyde. nih.gov
Nucleophilic attack by the isocyanide on the iminium carbon.
An intramolecular [4+1] cycloaddition of the resulting nitrilium ion intermediate, which, after tautomerization, yields the 3-aminoimidazo[1,2-a]pyridine product. nih.gov
Another prominent strategy involves the copper-catalyzed reaction of 2-aminopyridines with ketones or terminal alkynes. beilstein-journals.orgorganic-chemistry.org For example, the reaction with ketones under aerobic conditions is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne catalyzed by copper iodide (CuI) provides a direct route to the fused heterocycle. beilstein-journals.org
To obtain the specific 8-hydroxy substitution pattern of the target molecule, the synthetic strategy would logically commence with an appropriately substituted pyridine, namely 2-amino-3-hydroxypyridine (B21099). The 3-hydroxy group on this starting material becomes the 8-hydroxy group in the final imidazo[1,2-a]pyridine product.
Detailed Mechanistic Pathways for Hydroxylation and Diol Formation
The formation of the 3,8-diol derivative requires the specific introduction of two hydroxyl groups onto the 2-methylimidazo[1,2-a]pyridine (B1295258) core. Based on established reactivity, this is achieved through a sequential process rather than a simultaneous dihydroxylation. The 8-hydroxy group is incorporated from the start using a substituted pyridine, while the 3-hydroxy group is introduced via regioselective C-H functionalization.
Introduction of the 8-Hydroxy Group: As outlined in the previous section, the most direct pathway to the 8-hydroxy substituent is to begin the synthesis with 2-amino-3-hydroxypyridine. This precursor ensures the hydroxyl group is correctly positioned on the six-membered ring prior to the construction of the fused imidazole ring.
Regioselective C-3 Hydroxylation: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack. A metal-free, regioselective direct C-3 hydroxylation has been developed using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net The proposed mechanism for this transformation is as follows:
Protonation: The imidazo[1,2-a]pyridine is first protonated.
Nucleophilic Attack: The electron-rich C-3 position of the protonated intermediate attacks a molecule of H₂O₂.
Hydrolysis: The resulting intermediate undergoes hydrolysis to yield the final 3-hydroxy product, imidazo[1,2-a]pyridin-3-ol. researchgate.net
This method shows high regioselectivity for the C-3 position, and alternative oxidants like Oxone or various peroxides were found to be less effective. researchgate.net Therefore, the synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol would plausibly involve the C-3 hydroxylation of a pre-formed 2-methyl-8-hydroxy-imidazo[1,2-a]pyridine intermediate under these or similar conditions.
Role of Catalysis in Reaction Efficiency and Selectivity
Catalysis is instrumental in enhancing the efficiency, selectivity, and scope of reactions to form and functionalize imidazo[1,2-a]pyridines.
Catalysis in Ring Construction:
Lewis and Brønsted Acids: Catalysts such as Y(OTf)₃, Sc(OTf)₃, and iodine (I₂) are frequently employed in multicomponent reactions. beilstein-journals.orgnih.govmdpi.com Iodine, for example, can act as a Lewis acid to activate carbonyl groups or imines toward nucleophilic attack, facilitating the cascade of bond-forming events. nih.govnih.gov In some protocols, ammonium (B1175870) chloride is used as a mild and economical Brønsted acid catalyst. researchgate.net
Transition Metals: Copper and iron catalysts are particularly prevalent. Copper(I) salts like CuI or CuBr are effective in catalyzing the aerobic oxidative cyclization of 2-aminopyridines with ketones, terminal alkynes, or nitroolefins. organic-chemistry.org These reactions often proceed with high atom economy, utilizing air as the terminal oxidant. organic-chemistry.org Iron catalysts have been used for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from nitroolefins. organic-chemistry.org The use of heterogeneous catalysts, such as copper salts supported on titania or magnetic nanoparticles, allows for easier catalyst recovery and recycling, aligning with green chemistry principles. beilstein-journals.org
The choice of catalyst can significantly influence reaction outcomes, including yield and regioselectivity, by lowering activation barriers and guiding the reaction along a specific mechanistic pathway.
| Catalyst System | Reaction Type | Key Role of Catalyst | Reference |
|---|---|---|---|
| Copper(I) Iodide (CuI) | Aerobic oxidative cyclization with ketones | Facilitates Ortoleva-King reaction, enables use of air as oxidant | organic-chemistry.org |
| CuI / NaHSO₄·SiO₂ | Three-component reaction (aldehyde, alkyne, aminopyridine) | CuI catalyzes the domino reaction; solid acid co-catalyst enhances efficiency | beilstein-journals.org |
| Molecular Iodine (I₂) | Three-component reaction (ketone, aminopyridine, dimedone) | Acts as a Lewis acid to activate carbonyls and imines | nih.gov |
| Yttrium Triflate (Y(OTf)₃) | Three-component aza-Friedel–Crafts reaction | Lewis acid catalysis to form iminium ion for C-3 alkylation | nih.govmdpi.com |
| Iron(III) Chloride (FeCl₃) | Cascade reaction with nitroolefins | Lewis acid catalysis for Michael addition and cyclization | beilstein-journals.org |
| Hydrogen Peroxide (H₂O₂) | C-3 Hydroxylation | Acts as the hydroxylating agent in a metal-free system | researchgate.net |
Selectivity in Functionalization: While many ring-forming reactions are catalyzed, the regioselective C-3 hydroxylation using H₂O₂ is notable for being a metal-free process. researchgate.net This highlights that catalysis is not always required for functionalization, especially when the inherent electronics of the substrate strongly direct the reaction to a specific site.
Kinetic and Thermodynamic Aspects of Reactions
While specific experimental kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in the literature, general principles and computational studies provide significant insight.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure and reactivity of imidazo[1,2-a]pyridine derivatives. nih.gov These studies calculate properties that serve as thermodynamic and kinetic predictors:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Global Chemical Reactivity Parameters:
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive.
Electronic Chemical Potential (μ): This relates to the escaping tendency of electrons from an equilibrium system.
These computational tools allow for the prediction of the most stable isomers and the most likely sites for electrophilic or nucleophilic attack, complementing experimental findings on reaction mechanisms and selectivity. nih.gov
Kinetics: Reaction rates are heavily influenced by the chosen synthetic route and conditions.
Catalysis: As discussed, catalysts lower the activation energy of key steps, thereby accelerating the reaction. For instance, a CuI-catalyzed reaction might proceed rapidly at 80°C, while an uncatalyzed thermal reaction could require temperatures exceeding 150°C and longer reaction times. beilstein-journals.orgbeilstein-journals.org
Microwave and Ultrasound: The use of microwave irradiation or ultrasound can dramatically shorten reaction times from hours to minutes. beilstein-journals.orgnih.gov This is due to efficient and uniform heating (microwaves) or the generation of localized high-energy zones through acoustic cavitation (ultrasound), which accelerates mass transfer and chemical reactions.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
Information regarding the use of 2-Methylimidazo[1,2-a]pyridine-3,8-diol as a building block in organic synthesis is not available in the current scientific literature.
Integration into Novel Fused and Bis-Heterocyclic Architectures
There are no published studies on the integration of this compound into fused or bis-heterocyclic architectures.
Exploration in Functional Materials Research and Optoelectronic Properties
The exploration of this compound in functional materials research and its optoelectronic properties have not been reported.
Future Research Directions and Unaddressed Challenges
Innovations in Green Chemistry for Sustainable Synthesis of Hydroxylated Imidazo[1,2-a]pyridines
The principles of green chemistry are paramount for the future of chemical synthesis. researchgate.netrasayanjournal.co.in The production of complex molecules like hydroxylated imidazo[1,2-a]pyridines should aim to minimize environmental impact by using safer solvents, reducing energy consumption, and avoiding hazardous reagents. frontiersin.orgresearchgate.net
Future research in the green synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol should focus on:
Ultrasound-Assisted Synthesis: Ultrasonic irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents like water. nih.govnih.goveurekaselect.combohrium.com Applying this technique to the synthesis of the diol could provide a more energy-efficient and rapid pathway. eurekaselect.com
Aqueous Synthesis: Performing reactions in water as the solvent is a cornerstone of green chemistry. Developing water-compatible catalytic systems for the synthesis and hydroxylation of imidazo[1,2-a]pyridines is a key goal. asianpubs.org
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method to generate reactive species and drive chemical transformations. acs.orgnih.gov Its application in the C-H functionalization and cyclization reactions to build the hydroxylated imidazo[1,2-a]pyridine (B132010) scaffold is a promising area of exploration. nih.gov
Catalyst-Free and Solvent-Free Reactions: Where possible, developing reactions that proceed efficiently without a catalyst or solvent, for instance through mechanochemical methods (ball-milling) or by heating neat reactants, represents the ideal in green synthesis. bio-conferences.orgresearchgate.net
Advanced Characterization of Transient Species and Reaction Intermediates
Optimizing synthetic routes and developing new reactions requires a deep understanding of the underlying reaction mechanisms. This is particularly true for complex, multi-step transformations or catalytic cycles where transient intermediates and short-lived species play a crucial role. The synthesis of a polysubstituted heterocycle like this compound likely involves several such fleeting intermediates.
Future work should prioritize:
In-situ Spectroscopic Monitoring: Employing techniques like rapid-injection NMR, stopped-flow UV-Vis, and transient absorption spectroscopy to detect and characterize intermediates in real-time. This is especially relevant for photocatalytic reactions where excited states and radical ions are key players. acs.orgacs.org
Mass Spectrometry Techniques: Using advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), to intercept and identify reaction intermediates directly from the reaction mixture.
Trapping Experiments: Designing experiments with specific trapping agents to capture and identify reactive intermediates, such as radicals or carbocations, thereby providing evidence for a proposed mechanistic pathway.
Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium, ¹³C, or ¹⁸O) to trace the path of atoms throughout the reaction, which can help to elucidate complex bond-forming and bond-breaking steps.
Understanding these transient species will be critical for overcoming challenges like low yields and poor regioselectivity, paving the way for more rational and efficient synthetic strategies.
Deeper Theoretical Understanding of Electronic Properties and Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structure, electronic properties, and reactivity of molecules before they are even synthesized. researchgate.net For a novel compound like this compound, theoretical studies can provide invaluable insights to guide experimental work.
Key areas for future theoretical investigation include:
Molecular Geometry and Stability: Optimizing the ground-state geometry of the molecule to understand its preferred conformation and the steric and electronic effects of the methyl and diol substituents.
Frontier Molecular Orbitals (FMOs): Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic transitions. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites for chemical reactions and intermolecular interactions. researchgate.net
Reaction Pathway Modeling: Simulating potential reaction mechanisms for both the synthesis of the diol and its subsequent transformations. This allows for the calculation of activation energies and the identification of the most plausible reaction pathways.
A deeper theoretical understanding of these parameters will enable a more predictive approach to the chemistry of this diol, guiding the design of new syntheses and the exploration of its reactivity. nih.govtandfonline.comresearchgate.net
| Computational Parameter | Significance for this compound |
| HOMO/LUMO Energies | Predicts electron-donating/accepting ability and reactivity. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and potential for electronic applications. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic/electrophilic attack and hydrogen bonding. |
| Calculated Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra for characterization. |
Exploration of Novel Chemical Transformations of the Diol Functionality
The presence of two hydroxyl groups on the 2-Methylimidazo[1,2-a]pyridine (B1295258) scaffold opens up a vast landscape for further chemical exploration. The diol functionality is not merely a passive substituent but an active handle for a variety of transformations, allowing for the synthesis of new and potentially valuable derivatives.
Future research should focus on leveraging the diol for:
Cyclization Reactions: The two hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form new heterocyclic rings. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate, while reaction with thionyl chloride could produce a cyclic sulfite. wikipedia.orgresearchgate.net This would create novel, rigid tricyclic structures with potentially unique biological or material properties.
Formation of Metal-Organic Frameworks (MOFs): Diols can act as linkers in the construction of MOFs. The specific geometry of the diol on the rigid imidazo[1,2-a]pyridine core could lead to the formation of novel porous materials with applications in gas storage, separation, or catalysis.
Derivatization to Esters and Ethers: The hydroxyl groups can be readily converted into esters or ethers. This allows for the tuning of the molecule's properties, such as solubility and lipophilicity, which is crucial for medicinal chemistry applications. It also provides a route to attach other functional units, such as fluorophores or pharmacophores.
Oxidative Cleavage: Under specific conditions, vicinal diols can be cleaved to form two carbonyl groups. While this would break the C3-C8 connection if they were vicinal, it represents a potential transformation if the diol were located elsewhere, leading to ring-opened products or further rearranged scaffolds.
Use as a Protecting Group Precursor: The diol can be converted into a cyclic acetal (B89532) or ketal, which can serve as a protecting group for the diol functionality while other parts of the molecule are modified. wikipedia.org
Exploring these transformations will be essential to fully exploit the synthetic potential of this compound and to generate a library of novel derivatives for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
